molecular formula C9H6ClNO3 B1380476 Methyl 3-chloro-1,2-benzoxazole-5-carboxylate CAS No. 16302-66-2

Methyl 3-chloro-1,2-benzoxazole-5-carboxylate

Cat. No.: B1380476
CAS No.: 16302-66-2
M. Wt: 211.6 g/mol
InChI Key: OBVPNGIPKWUCHI-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1,2-benzoxazole-5-carboxylate is a chemical compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro group at the 3-position and a methyl ester group at the carboxylic acid position. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and anticancer activities, which are attributed to its interactions with specific enzymes and proteins involved in these pathways. For instance, the chloro substituent on the benzisoxazole ring enhances its binding affinity to certain enzymes, leading to inhibition of their activity. This interaction can disrupt essential biochemical pathways in microbial cells, resulting in antimicrobial effects .

Cellular Effects

The effects of 1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to induce apoptosis (programmed cell death) by activating specific signaling pathways that lead to cell death. Additionally, it can alter gene expression profiles, leading to the suppression of oncogenes and the activation of tumor suppressor genes. These changes in gene expression and signaling pathways contribute to its anticancer properties .

Molecular Mechanism

The molecular mechanism of action of 1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells. Additionally, it can activate certain receptors that trigger apoptotic pathways, leading to cell death. These binding interactions and enzyme inhibitions are crucial for its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have indicated that continuous exposure to this compound can result in sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for its use in clinical settings. Threshold effects have been observed, where a certain dose is required to achieve significant therapeutic effects without causing toxicity .

Metabolic Pathways

1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism leads to the formation of active metabolites that contribute to its therapeutic effects. Additionally, the compound can affect metabolic flux and alter the levels of certain metabolites, further influencing its biological activity .

Transport and Distribution

The transport and distribution of 1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cells, the compound can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by its lipophilicity and ability to cross cell membranes. This property allows it to reach target sites and interact with specific biomolecules .

Subcellular Localization

The subcellular localization of 1,2-Benzisoxazole-5-carboxylic acid, 3-chloro-, methyl ester is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can be localized to the mitochondria, where it induces apoptosis by disrupting mitochondrial function. Additionally, it can be targeted to the nucleus, where it interacts with DNA and modulates gene expression. These subcellular localizations are essential for its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-1,2-benzoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-2-nitrobenzaldehyde with hydroxylamine hydrochloride to form the isoxazole ring. This reaction is usually carried out in the presence of a base such as sodium acetate in an organic solvent like ethanol. The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-1,2-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-chloro-1,2-benzoxazole-5-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzisoxazole-5-carboxylic acid, 3-bromo-, methyl ester
  • 1,2-Benzisoxazole-5-carboxylic acid, 3-fluoro-, methyl ester
  • 1,2-Benzisoxazole-5-carboxylic acid, 3-iodo-, methyl ester

Uniqueness

Methyl 3-chloro-1,2-benzoxazole-5-carboxylate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. Additionally, the methyl ester group enhances the compound’s solubility and stability .

Properties

IUPAC Name

methyl 3-chloro-1,2-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-9(12)5-2-3-7-6(4-5)8(10)11-14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVPNGIPKWUCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)ON=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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